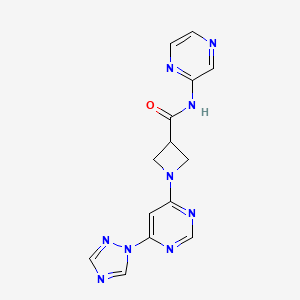

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-pyrazin-2-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N9O/c24-14(21-11-4-15-1-2-17-11)10-5-22(6-10)12-3-13(19-8-18-12)23-9-16-7-20-23/h1-4,7-10H,5-6H2,(H,17,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCXUGYTRISZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a novel synthetic molecule characterized by a complex structure that incorporates a triazole and pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is , and it features multiple heterocyclic rings that contribute to its pharmacological profile. The presence of the triazole and pyrimidine structures is significant, as these scaffolds are known for their broad range of biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its ability to inhibit microbial growth, with preliminary studies indicating a potential for significant antimicrobial effects.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been widely documented. Studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific kinases involved in cancer progression . The compound's structural characteristics may allow it to interact with targets such as c-Met kinase, which is implicated in several cancers.

Case Study 1: Synthesis and Evaluation

A series of triazole-based compounds were synthesized and evaluated for their biological activities. Among them, derivatives containing the pyrimidine structure showed enhanced activity against various pathogens . The synthesis involved standard organic reactions followed by biological testing against bacterial strains.

Case Study 2: Structure-Activity Relationship (SAR)

A study focusing on the SAR of triazole compounds revealed that modifications at specific positions significantly impacted their biological efficacy. For example, substituents on the triazole ring were found to enhance antimicrobial potency . This finding underscores the importance of structural optimization in developing effective therapeutic agents.

Data Tables

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

- Compounds with triazole and pyrimidine rings have demonstrated significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL.

2. Antitumor Activity

- The compound has been investigated for its potential as an antitumor agent. Studies have shown that triazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, one study reported that a related triazole compound inhibited the c-Met kinase with an IC50 value of 0.24 nM, demonstrating potent antitumor effects in xenograft models .

3. Enzyme Inhibition

- The interaction of this compound with various enzymes has been explored, particularly its ability to inhibit kinases related to cancer and other diseases. The structure-activity relationship (SAR) studies suggest that modifications in the functional groups can enhance enzyme inhibition efficacy .

Applications in Research

The applications of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide extend beyond antimicrobial and antitumor activities:

1. Drug Development

- This compound serves as a scaffold for synthesizing new derivatives aimed at treating various diseases, including cancer and infectious diseases. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.

2. Structure-Activity Relationship Studies

- Researchers are utilizing this compound to conduct SAR studies to understand how structural changes affect biological activity. This knowledge is crucial for optimizing lead compounds in drug discovery.

3. Pharmacological Studies

- The pharmacokinetic properties of the compound are being evaluated to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for assessing the viability of the compound as a therapeutic agent.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

- A study tested various derivatives of triazole-pyrimidine compounds against clinical isolates of bacteria. The results indicated that certain modifications significantly enhanced antimicrobial activity, suggesting potential therapeutic applications in treating resistant infections.

Case Study 2: Cancer Treatment

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

- Structural Difference : Replaces the pyrazin-2-yl group with a 4-methylpyridin-2-yl substituent.

- Pyridine’s lower nitrogen count (one vs. two in pyrazine) reduces electron-withdrawing effects, possibly altering binding affinity in enzymatic targets.

N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanamide Derivatives

- Structural Difference : Substitutes the triazole-pyrimidine core with a tetrazole-phenyl system.

- Implications :

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Structural Difference : Features a fused pyrazolo[3,4-b]pyridine system with ethyl/methyl substituents.

- Ethyl and methyl groups may sterically hinder interactions with deep binding pockets, unlike the azetidine’s compact structure in the target compound.

Comparative Data Table

Key Research Findings

- Triazole vs. Tetrazole : Triazole-containing compounds (e.g., the target molecule) exhibit superior metabolic stability over tetrazole analogs due to reduced oxidative susceptibility .

- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding capacity in kinase targets (e.g., EGFR), while pyridine derivatives prioritize hydrophobic interactions .

- Azetidine Advantage : The azetidine ring’s strain and compactness improve binding entropy compared to bulkier carbocyclic systems, as demonstrated in crystallographic studies .

Q & A

Q. Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry (e.g., pyrimidine C6-triazole proton at δ 8.9–9.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Basic: How is the compound’s stability and solubility determined for in vitro assays?

Answer:

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (Td) .

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy at λmax (~260–280 nm for pyrimidine absorption) .

- Hygroscopicity : Dynamic Vapor Sorption (DVS) to assess moisture uptake under controlled humidity .

Advanced: How can substituent effects on the pyrimidine and triazole rings influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl at C2) to enhance kinase binding affinity via halogen bonding .

- Triazole Substitutions : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole to alter π-π stacking interactions with target proteins .

- Methodology :

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., JAK2 or PDE4B) .

- In Vitro Kinase Assays : ADP-Glo™ or fluorescence polarization assays to measure IC₅₀ values .

Advanced: How to resolve contradictions in reported biological targets (e.g., PDE vs. JAK inhibition)?

Answer:

- Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to evaluate selectivity .

- Mechanistic Studies :

- Gene Knockdown : siRNA silencing of PDE4B or JAK2 in cell lines to isolate functional pathways .

- Crystallography : Co-crystallize the compound with purified JAK2 or PDE4B to validate binding sites (if crystals are obtainable) .

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

- Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ calculation .

- Anti-inflammatory Potential : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

- Kinase Inhibition : Fluorescent ATP-competitive assays for JAK/STAT or PDE pathways .

Advanced: How to optimize synthetic yields when competing side reactions occur?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .

- Reaction Monitoring : In-line FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Catalyst Screening : Test Pd/Cu or organocatalysts for coupling steps to suppress byproducts .

Basic: What analytical techniques confirm regioselectivity in the pyrimidine-triazole linkage?

Answer:

- NOESY NMR : Detect spatial proximity between pyrimidine H6 and triazole protons .

- X-ray Crystallography (if applicable): Resolve atomic positions to confirm substitution at pyrimidine C6 .

Advanced: How does the compound’s logP affect blood-brain barrier (BBB) penetration in preclinical models?

Answer:

- Computational Prediction : Use QikProp (Schrödinger) to estimate logP and BBB score .

- In Vivo Testing : Administer radiolabeled compound in rodents, followed by LC-MS/MS quantification in brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.